

Application Note: Liquid-Liquid Extraction of Methoxyphedrine from Blood Samples

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Compound of Interest

Compound Name: Methoxyphedrine

Cat. No.: B3270568

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This document provides a detailed protocol for the extraction of **methoxyphedrine** from whole blood samples using a liquid-liquid extraction (LLE) method. The procedure is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of **methoxyphedrine** in a biological matrix. The protocol is based on established methods for the extraction of amphetamine-type stimulants.

Introduction

Methoxyphedrine is a synthetic stimulant that requires sensitive and accurate detection methods in biological fluids for forensic and clinical toxicology. Liquid-liquid extraction is a widely used sample preparation technique that offers high analyte recovery by separating the analyte of interest from matrix interferences. This protocol details a classic LLE procedure involving pH adjustment and extraction with an organic solvent, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines the step-by-step procedure for the liquid-liquid extraction of **methoxyphedrine** from whole blood.

Materials and Reagents

- Whole blood samples

- **Methoxyphedrine** reference standard
- Internal standard (IS) solution (e.g., Methamphetamine-d5)
- Saturated ammonium chloride solution
- 3N Hydrochloric acid (HCl)
- Ethyl acetate (ACS/HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- 16x100mm culture tubes
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- Autosampler vials

Sample Preparation

- Pipette 100 μ L of the whole blood sample, negative control, and positive control into appropriately labeled 16x100mm culture tubes.[\[1\]](#)
- Add 50 μ L of the internal standard solution to each tube.[\[1\]](#)
- Vortex each tube briefly to ensure thorough mixing.

Liquid-Liquid Extraction Procedure

- Add 500 μ L of saturated ammonium chloride solution to each tube.[\[1\]](#)
- Add 20 μ L of 3N HCl to each tube.[\[1\]](#)

- Add 2 mL of ethyl acetate to each tube.[\[1\]](#)
- Vortex the tubes vigorously for at least 10 seconds to ensure complete extraction.[\[2\]](#)
- Centrifuge the tubes for five minutes at 3500 rpm to separate the organic and aqueous layers.[\[1\]](#)
- Carefully transfer the top organic layer (ethyl acetate) to a clean, labeled autosampler vial.[\[1\]](#)

Post-Extraction Processing

- Evaporate the ethyl acetate to near dryness (approximately 10 μ L) under a gentle stream of nitrogen.[\[1\]](#)
- Reconstitute the residue with 70 μ L of ethyl acetate.[\[1\]](#)
- Vortex the vials to ensure the residue is fully dissolved.
- Cap the vials and they are now ready for analysis by GC-MS or LC-MS/MS.

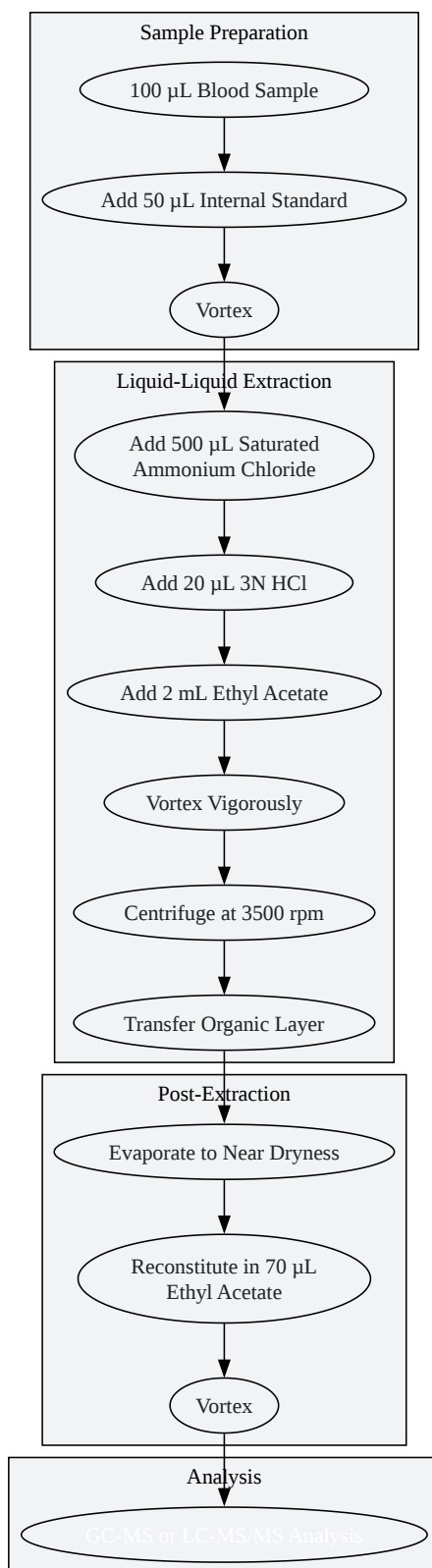
Quantitative Data Summary

The following table summarizes typical performance data for the extraction of amphetamine-type stimulants from whole blood using LLE, which can be expected to be similar for **methoxyphedrine**.

Analyte	Method	LLE Solvent	Recovery (%)	LOD (ng/mL)	LOQ (ng/mL)	Linearity (ng/mL)	Reference
Amphetamine	GC-MS	Ethyl Acetate	37.6 - 78.3	0.15 - 3.5	0.50 - 12.0	0.50 - 750.0	[3]
Amphetamine	LC-MS/MS	Methanol :Acetonitrile (40:60 v/v)	84.9 - 113.2	-	10 - 25	LOQ - 500	[4]
Mephedrone	GC-MS	Ethyl Acetate	-	-	10	10 - 2000	[5]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow Diagram



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